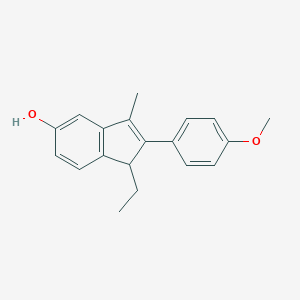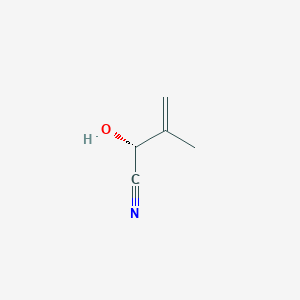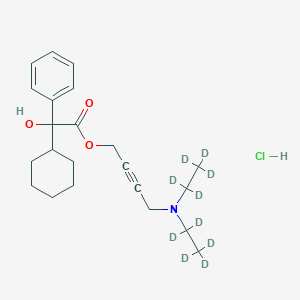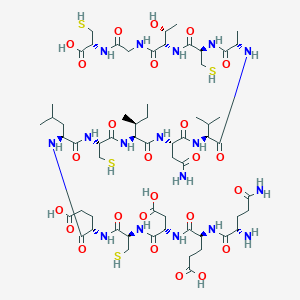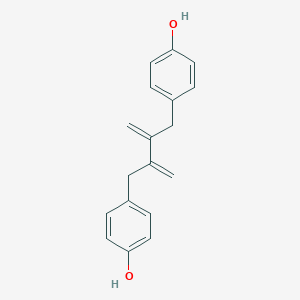
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is a chemical compound that has shown significant potential in scientific research applications. It is a member of the pyridinone family of compounds, which have been widely studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are critical for cancer cell survival and proliferation. Further research is needed to fully elucidate the compound's mechanism of action.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potentially useful therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-. One area of interest is the development of new derivatives and analogs of the compound, which may exhibit improved anti-cancer activity or other beneficial properties. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to identify potential drug targets for therapeutic intervention. Finally, clinical trials will be needed to determine the safety and efficacy of the compound in human patients.
Synthesemethoden
The synthesis of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- can be achieved through a multi-step process involving the reaction of various starting materials. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 2-amino-5,6-dimethylpyridine, followed by further modifications to yield the final product.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research involves its use as a potential anti-cancer agent. Studies have shown that the compound exhibits significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further investigation.
Eigenschaften
CAS-Nummer |
143572-55-8 |
|---|---|
Produktname |
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- |
Molekularformel |
C21H19NO2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1,6-dimethyl-3-(4-methylbenzoyl)-4-phenylpyridin-2-one |
InChI |
InChI=1S/C21H19NO2/c1-14-9-11-17(12-10-14)20(23)19-18(16-7-5-4-6-8-16)13-15(2)22(3)21(19)24/h4-13H,1-3H3 |
InChI-Schlüssel |
NENATYDAFDTMOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3 |
Andere CAS-Nummern |
143572-55-8 |
Synonyme |
1,6-Dimethyl-3-(4-methylbenzoyl)-4-phenyl-2(1H)-pyridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



